N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide
CAS No.: 2034514-97-9
Cat. No.: VC11799938
Molecular Formula: C17H23N5O2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034514-97-9 |
|---|---|
| Molecular Formula | C17H23N5O2 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenylbutanamide |
| Standard InChI | InChI=1S/C17H23N5O2/c1-5-13(12-9-7-6-8-10-12)15(23)18-11-14-19-16(22(2)3)21-17(20-14)24-4/h6-10,13H,5,11H2,1-4H3,(H,18,23) |
| Standard InChI Key | JMXPHBRUMXQHIK-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of triazine derivatives typically involves multi-step chemical reactions. For example, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is synthesized by reacting 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable acetamide derivative under controlled conditions. Similar methods might be applicable for the synthesis of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide.
Biological Activities and Applications
Triazine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. For instance, certain thiazole derivatives have shown promising antimicrobial and anticancer activities . While specific data on N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide is not available, its structural similarity to other active compounds suggests potential applications in these areas.
Research Findings and Future Directions
Given the lack of specific research findings on N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide, future studies should focus on its synthesis, characterization, and biological evaluation. Molecular docking studies and in vitro assays could provide insights into its potential as a therapeutic agent.
Table: Potential Biological Activities of Triazine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume